3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings This specific compound is characterized by the presence of a methyl group at the 3rd position and a 4-methylbenzoyl group at the 6th position on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one typically involves the condensation of 3-methyl-2-aminophenol with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the process by minimizing human error and optimizing reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-isopropylphenol: Another compound with a methyl group and a benzene ring, but with different substituents.
3-Methylpentane: A branched alkane with a similar methyl group but lacking the benzoxazole structure.
Uniqueness
3-Methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and physical properties. Its combination of a benzoxazole core with a 4-methylbenzoyl group makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
CAS No. |
388061-81-2 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-methyl-6-(4-methylbenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO3/c1-10-3-5-11(6-4-10)15(18)12-7-8-13-14(9-12)20-16(19)17(13)2/h3-9H,1-2H3 |
InChI Key |
XSNRYYAXAFONET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Origin of Product |
United States |
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